molecular formula C16H22N2S B5655379 N-cyclohexyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-cyclohexyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No. B5655379
M. Wt: 274.4 g/mol
InChI Key: WRQGZJRDFGPJKX-UHFFFAOYSA-N
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Description

Isoquinoline derivatives are an important class of compounds with wide-ranging applications in medicinal chemistry and organic synthesis. Their structural diversity allows for the exploration of various biological activities and synthetic applications.

Synthesis Analysis

Isoquinoline derivatives can be synthesized through various methods, including acid-catalyzed cyclization of formamides, radical cyclization cascades, and photochemical synthesis involving metal-free conditions and visible light irradiation (Meuzelaar et al., 1998); (Reddy et al., 2022); (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, and mass spectrometry. Structural analyses reveal diverse functionalizations and substitutions possible on the isoquinoline core (Abd-Elatif et al., 2011).

Chemical Reactions and Properties

Isoquinoline derivatives participate in a wide range of chemical reactions, including cyclizations, sulfonylations, and radical additions. These reactions are crucial for the synthesis of complex heterocyclic systems and functionalized isoquinolines (Temme et al., 1998); (Mai et al., 2014).

properties

IUPAC Name

N-cyclohexyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2S/c19-16(17-15-8-2-1-3-9-15)18-11-10-13-6-4-5-7-14(13)12-18/h4-7,15H,1-3,8-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQGZJRDFGPJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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